molecular formula C8H8N2O6 B5186878 Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate CAS No. 349127-21-5

Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate

Cat. No.: B5186878
CAS No.: 349127-21-5
M. Wt: 228.16 g/mol
InChI Key: BNYRTULASCLFCL-UHFFFAOYSA-N
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Description

Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate is a compound belonging to the class of nitrofurans, which are known for their diverse biological activities. This compound is characterized by the presence of a nitrofuran moiety, which is a furan ring substituted with a nitro group, and an ester functional group. Nitrofurans have been extensively studied for their antimicrobial properties and are used in various medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to yield 5-nitrofuran-2-carbaldehyde . This intermediate can then be converted to methyl 5-nitrofuran-2-carboxylate through esterification with methanol . The final step involves the reaction of methyl 5-nitrofuran-2-carboxylate with glycine to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate involves the reduction of the nitro group to reactive intermediates that can interact with bacterial enzymes and DNA. These intermediates inhibit the synthesis of essential biomolecules such as DNA, RNA, and proteins, leading to bacterial cell death . The compound targets multiple pathways, making it less likely for bacteria to develop resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-7(11)4-9-8(12)5-2-3-6(16-5)10(13)14/h2-3H,4H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYRTULASCLFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224033
Record name N-[(5-Nitro-2-furanyl)carbonyl]glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349127-21-5
Record name N-[(5-Nitro-2-furanyl)carbonyl]glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349127-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Nitro-2-furanyl)carbonyl]glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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